molecular formula C9H6ClNO3 B12874383 2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid

2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid

Cat. No.: B12874383
M. Wt: 211.60 g/mol
InChI Key: UGPGSPBBPKOKMB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or interfere with cellular processes, leading to their biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid include other benzoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloromethyl group allows for various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C9H6ClNO3/c10-4-8-11-6-2-1-5(9(12)13)3-7(6)14-8/h1-3H,4H2,(H,12,13)

InChI Key

UGPGSPBBPKOKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)CCl

Origin of Product

United States

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